(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride
Overview
Description
®-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a piperidine ring attached to an isoindoline-1,3-dione core, with the hydrochloride salt form enhancing its solubility in water. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride typically involves the following steps:
Formation of Isoindoline-1,3-dione Core: The isoindoline-1,3-dione core can be synthesized through the cyclization of phthalic anhydride with ammonia or primary amines under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the isoindoline-1,3-dione core with a suitable piperidine derivative under basic conditions.
Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
®-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and thereby influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(Piperidin-3-yl)isoindoline-1,3-dione: The free base form without the hydrochloride salt.
N-Substituted Isoindoline Derivatives: Compounds with various substituents on the nitrogen atom of the isoindoline ring.
Uniqueness
®-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other similar compounds. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
2-[(3R)-piperidin-3-yl]isoindole-1,3-dione;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSFMNHZZTVEQZ-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C(=O)C3=CC=CC=C3C2=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733866 | |
Record name | 2-[(3R)-Piperidin-3-yl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886588-61-0 | |
Record name | 2-[(3R)-Piperidin-3-yl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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